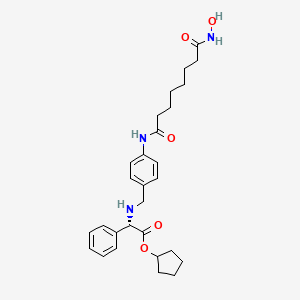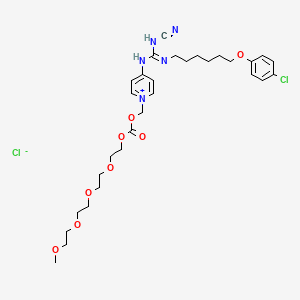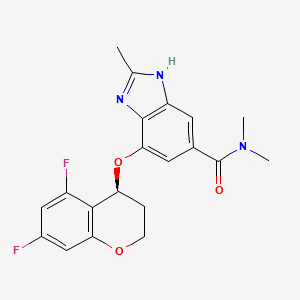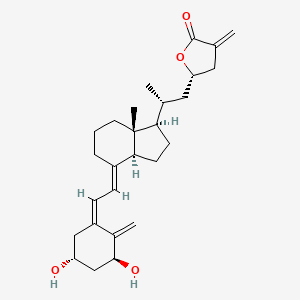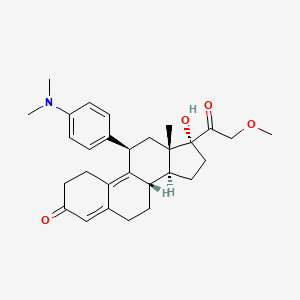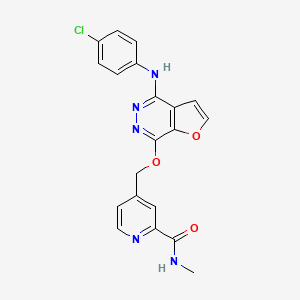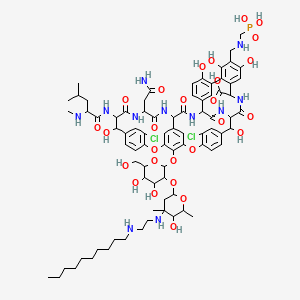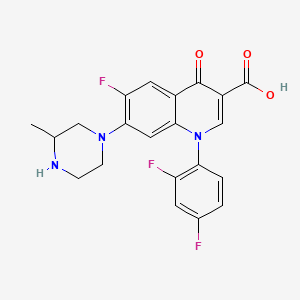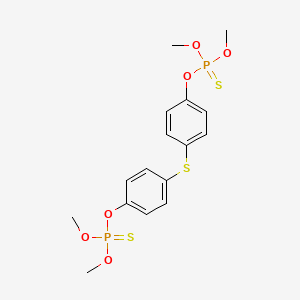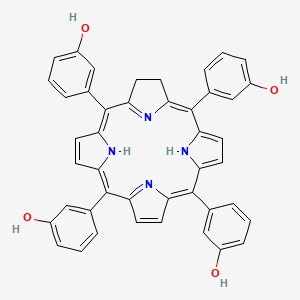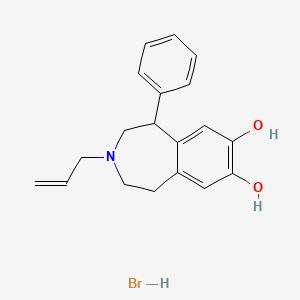
SKF 77434 Hydrobromid
Übersicht
Beschreibung
SKF 77434 Hydrobromid ist ein selektiver partieller Agonist des Dopamin-D1-Rezeptors. Es wurde aufgrund seiner einzigartigen Interaktion mit Dopaminrezeptoren auf sein Potenzial in der Erforschung der Kokainsucht untersucht . Die Verbindung hat stimulierende und anorektische Wirkungen, was sie zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung macht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Bildung der Benzazepin-Kernstruktur. Die Syntheseroute umfasst typischerweise:
Bildung des Benzazepin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um den Tetrahydrobenzazepin-Ring zu bilden.
Einführung von funktionellen Gruppen: Die Allyl- und Phenylgruppen werden durch Alkylierungs- und Arylierungsreaktionen eingeführt.
Bildung des Hydrobromidsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrobromidsalz durch Reaktion mit Bromwasserstoffsäure.
Industrielle Produktionsmethoden sind nicht weit verbreitet, aber die Laborsynthese bietet eine Grundlage für die Skalierung des Prozesses.
Wissenschaftliche Forschungsanwendungen
SKF 77434 Hydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Neuropharmakologie: Es wird verwendet, um die Rolle von Dopamin-D1-Rezeptoren im Gehirn und deren Beteiligung an Sucht und anderen neurologischen Erkrankungen zu untersuchen.
Verhaltensstudien: Die Verbindung wird in Tiermodellen verwendet, um die Auswirkungen der Modulation von Dopaminrezeptoren auf das Verhalten zu untersuchen.
Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf Dopaminrezeptoren abzielen.
Wirkmechanismus
This compound wirkt als partieller Agonist an Dopamin-D1-Rezeptoren. Es bindet an diese Rezeptoren und aktiviert sie, jedoch in geringerem Maße als vollständige Agonisten. Diese partielle Aktivierung führt zu einer moderaten Steigerung der Dopaminsignalisierung, die verschiedene physiologische und Verhaltensreaktionen modulieren kann . Die Wirkungen der Verbindung werden durch die Aktivierung der Adenylatcyclase und die anschließende Erhöhung des cAMP-Spiegels vermittelt .
Wirkmechanismus
Target of Action
SKF 77434 hydrobromide, also known as N-Allyl-(+/-)-SKF-38393 hydrobromide, is a selective dopamine D1 receptor partial agonist . The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system, influencing cognition, motor activity, mood, and reward mechanisms .
Mode of Action
As a partial agonist, SKF 77434 hydrobromide binds to the dopamine D1 receptor and partially activates it . This partial activation can stimulate or inhibit downstream signaling pathways depending on the cellular context .
Biochemical Pathways
The activation of the dopamine D1 receptor by SKF 77434 hydrobromide can trigger several downstream signaling pathways. These include the adenylate cyclase-cAMP pathway, which is involved in the regulation of various cellular processes such as gene transcription, cell growth, and synaptic plasticity .
Pharmacokinetics
It is known to be centrally active following systemic administration
Result of Action
The activation of the dopamine D1 receptor by SKF 77434 hydrobromide can lead to various molecular and cellular effects. For instance, it has been shown to have stimulant and anorectic effects .
Biochemische Analyse
Biochemical Properties
SKF 77434 hydrobromide plays a significant role in biochemical reactions by selectively binding to dopamine D1 receptors. It has an IC50 value of 19.7 nM for D1 receptors and 2425 nM for D2 receptors . This selective binding makes it a valuable tool for studying the dopamine system. SKF 77434 hydrobromide interacts with dopamine receptors, which are G protein-coupled receptors involved in various neurological processes. The nature of these interactions includes partial agonism, where SKF 77434 hydrobromide activates the receptor but not to the full extent as the natural ligand dopamine .
Cellular Effects
SKF 77434 hydrobromide influences various cellular processes by modulating dopamine signaling pathways. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, SKF 77434 hydrobromide has been shown to impact grooming and hyperactivity behaviors in animal models, indicating its role in modulating neuronal activity .
Molecular Mechanism
At the molecular level, SKF 77434 hydrobromide exerts its effects by binding to dopamine D1 receptors and partially activating them. This partial agonism leads to a moderate activation of the receptor, which in turn influences downstream signaling pathways. The binding interactions involve the receptor’s active site, where SKF 77434 hydrobromide competes with dopamine for binding . This interaction can result in enzyme inhibition or activation, depending on the cellular context and the presence of other signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SKF 77434 hydrobromide can change over time. The compound is centrally active following systemic administration in vivo, and its stability and degradation can influence its long-term effects on cellular function . Studies have shown that chronic administration of SKF 77434 hydrobromide can lead to persistent changes in behavior and receptor sensitivity . The stability of the compound in various solvents and storage conditions also plays a crucial role in its temporal effects .
Dosage Effects in Animal Models
The effects of SKF 77434 hydrobromide vary with different dosages in animal models. Low doses of the compound have been shown to reduce cue-induced relapse to heroin seeking in rats, indicating its potential therapeutic applications . Higher doses may lead to adverse effects, including motoric impairment and altered sensitivity to environmental stimuli . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic use.
Vorbereitungsmethoden
The synthesis of SKF 77434 hydrobromide involves several steps, starting with the formation of the core benzazepine structure. The synthetic route typically includes:
Formation of the Benzazepine Core: This involves the cyclization of appropriate precursors to form the tetrahydrobenzazepine ring.
Introduction of Functional Groups: The allyl and phenyl groups are introduced through alkylation and arylation reactions.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial production methods are not widely documented, but the laboratory synthesis provides a foundation for scaling up the process.
Analyse Chemischer Reaktionen
SKF 77434 Hydrobromid unterliegt verschiedenen Arten chemischer Reaktionen:
Oxidation: Die Verbindung kann zu Chinonen oxidiert werden, die wichtige Zwischenprodukte in verschiedenen biochemischen Stoffwechselwegen sind.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.
Substitution: Die Hydroxylgruppen am Benzazepinring können Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Alkylhalogenide. Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören Chinone, Dihydroderivate und substituierte Benzazepine .
Vergleich Mit ähnlichen Verbindungen
SKF 77434 Hydrobromid ist unter den Agonisten des Dopamin-D1-Rezeptors einzigartig aufgrund seiner partiellen Agonistenaktivität. Zu ähnlichen Verbindungen gehören:
SKF 81297: Ein vollständiger Agonist an Dopamin-D1-Rezeptoren mit höherer Wirksamkeit.
6-Br-APB: Ein weiterer vollständiger Agonist mit starken Wirkungen auf Dopaminrezeptoren.
SKF 83959: Ein partieller Agonist mit unterschiedlichen pharmakologischen Eigenschaften im Vergleich zu this compound.
Die partielle Agonistenaktivität von this compound macht es besonders nützlich, um die differenzierten Rollen von Dopamin-D1-Rezeptoren zu untersuchen, ohne die vollständige Aktivierung, die bei anderen Agonisten beobachtet wird .
Eigenschaften
IUPAC Name |
5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQRAXTWDYUBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042611 | |
| Record name | SKF 77434 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300561-58-4 | |
| Record name | SKF-77434 hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300561584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 77434 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-77434 HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C4570NI42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


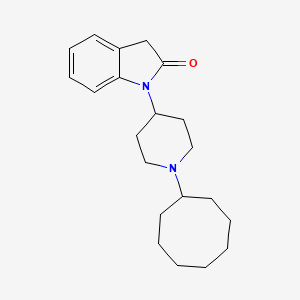
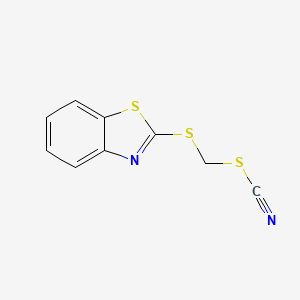
![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)
